Dimethyl 3-iodophthalate

説明

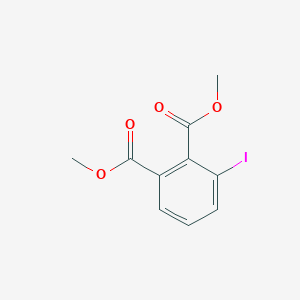

Structure

3D Structure

特性

IUPAC Name |

dimethyl 3-iodobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNMLTNBMOVVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368107 | |

| Record name | DIMETHYL 3-IODOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102928-38-1 | |

| Record name | DIMETHYL 3-IODOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 3-iodophthalate synthesis from 3-iodophthalic acid

An In-Depth Technical Guide to the Synthesis of Dimethyl 3-Iodophthalate from 3-Iodophthalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in organic synthesis, from its corresponding dicarboxylic acid, 3-iodophthalic acid. The core of this transformation lies in the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The guide is structured to deliver not only procedural steps but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction and Strategic Importance

This compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the iodine atom provides a reactive handle for further transformations, such as cross-coupling reactions, while the two methyl ester groups offer sites for amidation or reduction. The direct synthesis from 3-iodophthalic acid via esterification is the most straightforward and atom-economical approach. This guide focuses on the Fischer-Speier esterification, a reliable and scalable method for this conversion.[1][2]

The Fischer-Speier Esterification: Principles and Mechanism

The conversion of 3-iodophthalic acid to this compound is achieved through the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][3] This reaction is a reversible process, and understanding its mechanism is crucial for optimizing reaction conditions to maximize product yield.[4][5]

The Mechanism Unveiled:

The reaction proceeds through a series of equilibrium steps, which can be summarized as a nucleophilic acyl substitution.[1]

-

Carbonyl Activation: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

-

Nucleophilic Attack: A molecule of methanol, the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[1][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group—water.[5]

-

Water Elimination: The newly formed water molecule is eliminated, regenerating the carbonyl group and forming a protonated ester.[1][3]

-

Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3][5]

This entire sequence occurs for both carboxylic acid groups on the phthalic acid backbone.

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Driving the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by two primary strategies:

-

Using Excess Reagent: Employing a large excess of methanol ensures that the concentration of one of the reactants is high, pushing the reaction forward.[4][5] In practice, methanol often serves as both the reactant and the solvent.[2]

-

Removing Water: Removing the water byproduct as it is formed will also drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, although for this specific synthesis, using excess methanol is typically sufficient and more convenient.[1][5]

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Role |

| 3-Iodophthalic Acid | C₈H₅IO₄ | 292.03 | Starting Material |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Brine (Sat. NaCl) | NaCl(aq) | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

3.3. Reaction Synthesis

Caption: Figure 2: Synthesis and Purification Workflow

Procedure:

-

Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophthalic acid (e.g., 10.0 g, 34.2 mmol).

-

Adding Solvent/Reagent: Add anhydrous methanol (100 mL). The large excess serves to drive the reaction equilibrium.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle or oil bath.

-

Reaction Time: Maintain reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired, though driving to completion by time is common for this robust reaction.

3.4. Product Work-up and Isolation

-

Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.

-

Extraction: Transfer the resulting residue to a 500 mL separatory funnel. Dissolve it in diethyl ether (150 mL) and add deionized water (100 mL).

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Separation: Separate the organic layer. Wash it sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

3.5. Purification and Characterization The primary method for purifying the solid product is recrystallization.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol. To the hot, stirred solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol/water (1:1) and then dry them under vacuum.

Expected Product Characteristics:

| Property | Value | Source |

| Chemical Name | Dimethyl 3-iodobenzene-1,2-dicarboxylate | [6] |

| Molecular Formula | C₁₀H₉IO₄ | [6] |

| Molecular Weight | 320.08 g/mol | [6] |

| Appearance | Light orange to off-white solid | [6] |

| Melting Point | 87 - 89 °C | [6] |

Causality and Process Optimization

A successful synthesis relies on understanding the function of each component and condition.

-

Catalyst Choice: Concentrated sulfuric acid is the catalyst of choice due to its high acidity, low cost, and dehydrating properties, which further help to drive the equilibrium.[1][4] Alternative strong acid catalysts include p-toluenesulfonic acid (p-TsOH).[1] For substrates sensitive to strong acids, milder methods like Steglich esterification could be considered, though they are more complex and costly.[2][7]

-

Solvent/Reagent Ratio: The use of methanol as the solvent is a key strategic choice. Its dual role as a reactant and solvent creates a high concentration gradient that, per Le Châtelier's principle, strongly favors the formation of the dimethyl ester product.[5]

-

Temperature Control: Refluxing provides a constant, controlled temperature that is high enough to ensure a reasonable reaction rate without boiling off the methanol solvent.[1] The reaction is endothermic, and higher temperatures favor product formation up to a point.[8]

-

Work-up Rationale: The neutralization step with sodium bicarbonate is critical for removing the corrosive acid catalyst, which would otherwise degrade the product upon storage or interfere with subsequent reactions. The brine wash aids in breaking up any emulsions and removing the bulk of the water from the organic phase before the final drying step.

Safety and Hazard Considerations

-

3-Iodophthalic Acid: May cause skin, eye, and respiratory irritation.[9]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol: Flammable and toxic upon ingestion, inhalation, or skin contact. All operations should be performed in a well-ventilated fume hood.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

Conclusion

The synthesis of this compound from 3-iodophthalic acid via Fischer-Speier esterification is a highly efficient, reliable, and scalable method. By leveraging a large excess of methanol and a strong acid catalyst, the reaction equilibrium can be effectively shifted to achieve high yields of the desired product. The straightforward work-up and purification by recrystallization make this protocol well-suited for both academic research and industrial process development. This guide provides the necessary theoretical foundation and practical steps to enable researchers to confidently execute this important chemical transformation.

References

-

Chemistry Steps. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

- Google Patents.

-

PubChem. 3-Iodophthalic acid. [Link]

- Google Patents. US3962315A - Process for the purification of terephthalic acid dimethyl ester.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 102928-38-1 [amp.chemicalbook.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 3-Iodophthalic acid | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 3-Iodophthalate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Dimethyl 3-iodophthalate is an aromatic organic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, which dictate its reactivity, solubility, and compatibility with other substances. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established chemical principles with data from analogous compounds to present a robust predictive profile. It includes a detailed, field-proven protocol for its synthesis, methodologies for the experimental determination of its key properties, and an in-depth analysis of its expected spectral characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity and Structure

This compound, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a disubstituted benzene derivative. The molecule features two methyl ester groups at positions 1 and 2, and an iodine atom at position 3 of the aromatic ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | dimethyl 3-iodobenzene-1,2-dicarboxylate | - |

| CAS Number | 58119-59-0 | [1]([Link]) |

| Molecular Formula | C₁₀H₉IO₄ | [1]([Link]) |

| Molecular Weight | 320.08 g/mol | [1]([Link]) |

| Canonical SMILES | COC(=O)C1=C(C(=O)OC)C(I)=CC=C1 | - |

| InChIKey | ULNMLTNBMOVVPA-UHFFFAOYSA-N | [1]([Link]) |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-aminophthalic acid. The first step involves the esterification of the carboxylic acid groups, followed by a Sandmeyer reaction to replace the amino group with iodine.

Step 1: Esterification of 3-Aminophthalic Acid to Dimethyl 3-Aminophthalate

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, is a reliable method.[2][3]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminophthalic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition should be done cautiously as the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude Dimethyl 3-aminophthalate is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Step 2: Sandmeyer Reaction of Dimethyl 3-Aminophthalate to this compound

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[4][5][6] This protocol outlines the conversion of the amino group in Dimethyl 3-aminophthalate to an iodo group.

Protocol:

-

Diazotization:

-

In a beaker cooled in an ice-salt bath (0-5 °C), dissolve Dimethyl 3-aminophthalate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

-

Reaction Completion and Work-up:

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization from a solvent such as ethanol or methanol to afford the final product.[7][8]

Predicted Physicochemical Properties

While direct experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds like dimethyl phthalate and other iodinated aromatic esters.[9][10]

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Behavior | Rationale and Comparative Insights |

| Physical State | White to off-white crystalline solid | Similar to other substituted dimethyl phthalates. |

| Melting Point | 70-80 °C | The introduction of a large, polarizable iodine atom is expected to increase the melting point compared to dimethyl phthalate (m.p. 5-6 °C) due to stronger intermolecular forces. |

| Boiling Point | > 300 °C (at atmospheric pressure) | The high molecular weight and polarity suggest a high boiling point. It is likely to decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform. Sparingly soluble in alcohols like methanol and ethanol. | The ester groups provide some polarity, but the large, nonpolar iodinated benzene ring dominates, leading to low water solubility. The "like dissolves like" principle suggests solubility in organic solvents. |

| Density | > 1.2 g/cm³ | The presence of the heavy iodine atom will significantly increase the density compared to dimethyl phthalate (1.19 g/cm³). |

| pKa | Not applicable | The molecule does not have any readily ionizable protons. |

Experimental Determination of Physicochemical Properties

The following are standard, field-proven protocols for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.[4][5]

Protocol:

-

Finely powder a small amount of dry, purified this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

Boiling Point Determination (Under Reduced Pressure)

Principle: For high-boiling compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure.

Protocol:

-

Place a small amount of this compound in a small-scale distillation apparatus.

-

Introduce a boiling chip and connect the apparatus to a vacuum pump with a manometer to measure the pressure.

-

Gradually heat the sample while monitoring the pressure.

-

Record the temperature at which the liquid boils and a steady reflux is observed.

-

Record the corresponding pressure. The boiling point at a specific reduced pressure is thus determined.

Solubility Determination

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.[6]

Protocol:

-

In a series of small test tubes, add approximately 10 mg of this compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small portions with vigorous shaking.

-

Observe and record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

-

For sparingly soluble samples, gentle heating can be applied to assess solubility at elevated temperatures.

Predicted Spectral Data and Interpretation

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy

Predicted Spectrum:

-

Aromatic Protons (3H): A complex multiplet pattern in the range of δ 7.5-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the iodo and ester groups.

-

Methyl Protons (6H): Two distinct singlets for the two methyl ester groups, likely in the range of δ 3.8-4.0 ppm. The different chemical environments of the two ester groups may lead to slightly different chemical shifts.

¹³C NMR Spectroscopy

Predicted Spectrum:

-

Carbonyl Carbons (2C): Two signals in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbon bearing the iodine atom will show a signal at a lower field (around δ 90-100 ppm).

-

Methyl Carbons (2C): Two signals around δ 52-55 ppm.

Infrared (IR) Spectroscopy

Predicted Spectrum:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Two bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: A weak absorption band above 3000 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Predicted Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 320, corresponding to the molecular weight of the compound.

-

Isotope Peak (M+1): An isotope peak for ¹³C.

-

Key Fragmentation Peaks:

Workflow and Logical Relationships

The determination and understanding of the physicochemical properties of this compound follow a logical workflow, from synthesis to characterization and data interpretation.

Caption: Workflow for the Synthesis and Physicochemical Characterization of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties of this compound, a compound for which direct experimental data is not widely published. By leveraging established synthetic methodologies and principles of physical organic chemistry, this document offers a solid foundation for researchers. The provided protocols for synthesis and characterization are robust and based on well-understood chemical transformations and analytical techniques. It is anticipated that this guide will facilitate further research and application of this compound in various scientific and industrial fields. As more experimental data becomes available, this guide can be updated to provide an even more precise characterization of this compound.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:58119-59-0. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Spáčil, Z., Dryahina, K., Smith, D., & Španěl, P. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics, 22(27), 15482-15490. [Link]

-

ResearchGate. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vap. [Link]

-

Asian Journal of Chemistry. (2017). A Novel and an Improved Process for the Preparation of Apremilast. Asian Journal of Chemistry, 29(10), 2327-2329. [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of the Selected Phthalates. Retrieved from [Link]

-

Cargo Handbook. (n.d.). Dimethyl Phthalate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Consumer Product Safety Commission. (2011, July 19). Toxicity review of dimethyl phthalate (DMP). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of DMP isomers (2,3-DMP, 2,4-DMP, 2,5-DMP, 2,6-DMP, 3,4-DMP). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033244). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sources and physical properties of some phthalates and phenols identified in landfill leachates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodophthalic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Hexazine. (2022, April 30). How to make IODOBENZENE [Video]. YouTube. [Link]

-

It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

-

ResearchGate. (n.d.). Chemical characterization of dibutyl phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl phthalate(131-11-3) 1H NMR spectrum [chemicalbook.com]

- 8. Dimethyl phthalate [webbook.nist.gov]

- 9. cpsc.gov [cpsc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl 3-Iodophthalate

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on Dimethyl 3-iodophthalate. It provides detailed information on its chemical identity, synthesis, and spectral characteristics, grounded in established chemical principles.

Introduction and Chemical Identity

This compound, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a halogenated aromatic diester. Its structure is characterized by a benzene ring substituted with two adjacent methoxycarbonyl groups and an iodine atom at the 3-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where the iodine can be further functionalized through cross-coupling reactions or other transformations.

The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 102928-38-1 | [1] |

| Molecular Formula | C₁₀H₉IO₄ | [2] |

| Molecular Weight | 320.08 g/mol | [2] |

| Synonyms | Dimethyl 3-iodobenzene-1,2-dicarboxylate, 3-Iodo-phthalic acid dimethyl ester | [2] |

Molecular Structure

The structure of this compound features a sterically crowded arrangement of substituents on the benzene ring, which influences its reactivity and spectroscopic properties.

Caption: Molecular structure of this compound.

Synthesis and Purification

While specific, detailed experimental data for the synthesis of this compound is not widely published, two principal and reliable synthetic routes can be proposed based on well-established organic reactions: Fischer Esterification and the Sandmeyer Reaction.

Synthesis via Fischer Esterification

This is arguably the most direct approach, involving the acid-catalyzed esterification of 3-iodophthalic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by the removal of water.

Causality of Experimental Choices:

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[3][4]

-

Solvent and Reagent: Using excess methanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.

-

Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser, add 3-iodophthalic acid.

-

Add an excess of anhydrous methanol to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: Workflow for Fischer Esterification synthesis.

Synthesis via Sandmeyer Reaction

An alternative route involves the conversion of the amino group in dimethyl 3-aminophthalate to an iodo group via a diazonium salt intermediate. This is a classic Sandmeyer reaction.[1][5][6]

Causality of Experimental Choices:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Source: Potassium iodide (KI) is used as the iodide nucleophile. Unlike Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is often not strictly necessary for iodination, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[7]

-

Work-up: The reaction mixture is typically warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas. Standard extractive work-up is then used to isolate the product.

Experimental Protocol: Sandmeyer Reaction

-

Dissolve dimethyl 3-aminophthalate in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-Depth Technical Guide to the Solubility of Dimethyl 3-Iodophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a bespoke chemical entity with significant potential in organic synthesis and the development of novel therapeutics.[1][2] Its utility as a building block in the creation of complex molecules hinges on a fundamental, yet often overlooked, physicochemical property: its solubility. Understanding and controlling the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It directly impacts reaction kinetics, purification efficiency, and the ultimate formulation of active pharmaceutical ingredients (APIs). A thorough grasp of its solubility profile allows for the rational selection of solvent systems, leading to optimized reaction conditions, higher yields, and more robust and reproducible experimental outcomes. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing and predicting the solubility of this compound, empowering scientists to harness its full potential.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound, a di-ester of an iodinated aromatic carboxylic acid, provides key insights into its solubility behavior. The presence of the benzene ring and the iodine atom imparts a significant degree of lipophilicity and non-polar character. Conversely, the two ester functional groups introduce polar regions into the molecule. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the chosen solvent. The general principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[3][4] Therefore, this compound is expected to exhibit poor solubility in highly polar solvents like water and increasing solubility in solvents of intermediate to low polarity.

Predicted Solubility Profile of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | High | Non-polar solvent, favorable interactions with the non-polar regions of the solute.[5][6] |

| Toluene | 2.4 | High | Aromatic solvent, can engage in favorable pi-pi stacking interactions with the benzene ring of the solute.[5][6] |

| Diethyl Ether | 2.8 | Moderate to High | Low polarity with some polar character, can interact with both polar and non-polar regions of the solute.[5][6] |

| Dichloromethane | 3.1 | Moderate to High | Aprotic solvent with a moderate dipole moment, effective at solvating a range of organic compounds.[5][6] |

| Ethyl Acetate | 4.4 | Moderate | Intermediate polarity, can act as a hydrogen bond acceptor for the ester groups.[5][6] |

| Acetone | 5.1 | Moderate | Polar aprotic solvent, capable of dissolving a wide range of substances.[5][6] |

| Ethanol | 5.2 | Low to Moderate | Polar protic solvent, the hydroxyl group can engage in hydrogen bonding, but the non-polar regions of the solute may limit solubility.[5][6] |

| Methanol | 6.6 | Low | Highly polar protic solvent, likely to be a poor solvent due to the "like dissolves like" principle.[5][6] |

| Water | 10.2 | Very Low | Highly polar protic solvent, unfavorable interactions with the non-polar regions of the solute.[5][6] |

Experimental Determination of Solubility: The Shake-Flask Method

The definitive determination of solubility requires empirical measurement. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable technique that involves allowing a solid compound to reach equilibrium with a solvent, followed by the quantification of the dissolved solute.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a high speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any remaining particulate matter.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A thorough understanding of these factors is crucial for obtaining accurate and reproducible results.

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[8] Therefore, it is critical to control the temperature accurately during solubility experiments.

-

Solvent Polarity: As discussed previously, the polarity of the solvent is a primary determinant of solubility. The "like dissolves like" principle is a powerful predictive tool.[3][4]

-

Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of the highest possible purity to obtain accurate data.

-

pH (for aqueous solutions): While this compound is not ionizable, for compounds with acidic or basic functional groups, the pH of an aqueous solution can dramatically influence solubility.

Interplay of Factors Affecting Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While specific, quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in organic solvents can be derived from fundamental chemical principles. This guide has provided a theoretical framework based on the "like dissolves like" concept and the physicochemical properties of the molecule. Furthermore, it has detailed a robust, step-by-step experimental protocol for the accurate determination of its solubility using the shake-flask method. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can confidently navigate the challenges of working with this compound, enabling its effective use in synthesis, purification, and formulation, and ultimately accelerating the pace of scientific discovery and innovation.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2016, January 28). ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). . [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. [Link]

-

Dimethyl iodoterephthalate. (n.d.). PubChem. [Link]

-

Phthalate. (n.d.). Solubility of Things. [Link]

-

Dimethyl 4-iodophthalate. (n.d.). PubChem. [Link]

-

Solubilities and surface activities of phthalates investigated by surface tension measurements. (2025, August 6). ResearchGate. [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-

Relationship between solubility of phthalate esters in water and molar volume. (n.d.). Semantic Scholar. [Link]

-

Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. (2025, August 10). ResearchGate. [Link]

-

Are phthalates are completely soluble in water? If not what solvent need to be used during its bio degradation study?. (2015, May 16). ResearchGate. [Link]

-

Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. [Link]

-

Dimethyl 5-iodoisophthalate. (n.d.). PubChem. [Link]

-

This compound. (2025, August 20). Chemsrc. [Link]

-

Polarity of Solvents. (n.d.). [Link]

-

Dimethyl Phthalate. (n.d.). PubChem. [Link]

-

Polarity and Solubility of Organic Molecules. (2021, March 3). YouTube. [Link]

-

Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. (n.d.). [Link]

-

Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. (n.d.). MDPI. [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate. [Link]

-

DIMETHYL ISOPHTHALATE. (n.d.). atamankimya.com. [Link]

-

Chemical Properties of Dimethyl phthalate (CAS 131-11-3). (n.d.). Cheméo. [Link]

-

Dimethyl isophthalate. (n.d.). PubChem. [Link]

-

Hypervalent iodine(III) reagents in organic synthesis. (n.d.). Arkat USA. [Link]

-

Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. (2025, August 10). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Dimethyl 3-Iodophthalate

For the discerning researcher in pharmaceutical development and complex organic synthesis, the utility of halogenated aromatic compounds is well-established. Among these, Dimethyl 3-iodophthalate stands out as a versatile building block, its iodo-substituent serving as a reactive handle for the construction of intricate molecular architectures. However, its reactivity also necessitates a thorough understanding of its safe handling, application, and disposal. This guide provides a comprehensive, field-tested framework for laboratory professionals to confidently and safely incorporate this compound into their synthetic workflows.

Hazard Identification and Risk Assessment: Understanding the Core Risks

While a comprehensive toxicological profile for this compound is not extensively documented, its structural motifs—an aromatic iodide and a phthalate ester—provide a strong basis for a rigorous risk assessment. Drawing parallels with similar compounds, such as Dimethyl iodoterephthalate, we can anticipate several key hazards.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The iodine atom, while a key element for synthesis, also presents potential toxicological concerns inherent to some organoiodine compounds.[2] Prolonged or repeated exposure should be avoided, as the long-term effects are not well-characterized. Therefore, a conservative approach to handling, emphasizing the minimization of all exposure routes, is paramount.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

A robust safety paradigm relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures for risk mitigation.

Caption: Hierarchy of controls for handling this compound.

Engineering Controls are the primary line of defense. All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Administrative Controls include the development and strict adherence to Standard Operating Procedures (SOPs) for all experimental protocols involving this reagent. All personnel must be thoroughly trained on these procedures and the associated hazards.[4][5]

Personal Protective Equipment (PPE) is the final barrier of protection and is mandatory. This includes, at a minimum, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), a flame-resistant lab coat, and chemical splash goggles.[3][6]

Laboratory Operations: From Benchtop to Quench

The true measure of safe handling is in the execution of experimental procedures. The following sections detail best practices for the storage, use, and immediate post-reaction handling of this compound.

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The container should be kept tightly closed to prevent the ingress of moisture and contamination. When handling the solid, avoid the formation of dust by using appropriate weighing techniques, such as weighing on a non-static surface or in a weighing boat.[3]

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Representative Protocol

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity. The following is a representative protocol for a Suzuki-Miyaura coupling, a common application for compounds like this compound. This protocol is a composite based on established methodologies for similar substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable base, typically an aqueous solution of sodium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1), to the flask.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Quench: Upon completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water. If the reaction was run under anhydrous conditions with a strong base, an ice bath should be used during the initial phase of the quench to dissipate any exothermic effects.[8]

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9] |

Accidental Release Measures:

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3] Do not allow the material to enter drains or waterways.[3]

Fire-Fighting Measures:

Use a fire extinguisher appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.[3] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen iodide and carbon oxides.[9]

Waste Disposal and Decontamination: A Responsible Conclusion

Proper disposal of waste containing this compound and its byproducts is a critical component of the experimental workflow and is subject to local, state, and federal regulations.

Waste Disposal:

All solid waste, including contaminated consumables and residual this compound, should be collected in a clearly labeled, sealed container for hazardous waste.[10][11] Liquid waste streams from the reaction workup, containing halogenated organic compounds, should also be collected in a designated, labeled hazardous waste container.[12][13] Do not mix incompatible waste streams.

Decontamination:

All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate organic solvent (e.g., acetone), followed by washing with soap and water, is generally sufficient.[14] The initial solvent rinse should be collected as hazardous waste.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a disciplined application of safety protocols, researchers can confidently leverage its reactivity to advance their scientific objectives. This guide serves as a foundational resource for the safe and effective utilization of this important chemical building block.

References

- LookChem. (2017, August 20).

- Fisher Scientific. (2021, December 24).

- European Chemicals Agency. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.

- Mandal, B., & coworkers. (n.d.). Synthesis of dianhydrides by a Pd/C-catalysed SM cross-coupling reaction between diethyl 3-iodophthalate and benzenediboronate ester. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide. BenchChem.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.).

- Thermo Fisher Scientific. (2025, September 23).

- Fisher Scientific. (2021, December 25).

- Physikalisch-Technische Bundesanstalt. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.

- Chemos GmbH&Co.KG. (n.d.).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Carl ROTH. (n.d.).

- Kalstein EU. (n.d.).

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Iodine.

- BenchChem. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- YouTube. (2022, December 12). Waste Disposal in a chemistry lab.

- European Chemicals Agency. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Google Patents. (n.d.). Preparation of substituted phthalic anhydrides.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.

- Royal Society of Chemistry. (n.d.). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates.

- MDPI. (2018, August 16).

- National Center for Biotechnology Information. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PubMed.

- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Infection Prevention Control. (n.d.).

- Google Patents. (n.d.). Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- ACS Figshare. (2023, December 12). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry.

- Environmental Health & Safety. (2020, March).

- ResearchGate. (2025, August 6). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF.

- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- ResearchGate. (n.d.).

- Eye News. (n.d.). Decontamination and sterilisation of surgical instruments and medical devices.

- IONISOS. (n.d.).

- Case Medical. (n.d.).

- Google Patents. (n.d.).

- The University of Groningen research portal. (n.d.).

Sources

- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Equipment Decontamination Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Strategic Importance of Dimethyl 3-iodophthalate in Synthesis

An In-depth Technical Guide to the Commercial Availability and Application of Dimethyl 3-iodophthalate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the procurement, quality validation, and synthetic application of this compound, a versatile chemical intermediate. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible application of the information presented.

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring an iodine atom and two methyl ester groups on a benzene ring, offers a powerful platform for molecular elaboration. The iodo-substituent serves as a highly effective leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the dimethyl ester functionalities provide orthogonal chemical handles for subsequent transformations, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides. This synthetic versatility makes it a valuable building block in the design-make-test-analyze (DMTA) cycle of modern drug discovery.[1][2]

Commercial Sourcing and Supplier Evaluation

The successful outcome of a synthetic campaign begins with high-quality starting materials. This compound is commercially available from several reputable chemical suppliers. When sourcing this reagent, it is imperative to move beyond simple cost analysis and critically evaluate the supplier's technical data to ensure lot-to-lot consistency and purity.

Key parameters for supplier selection include:

-

Purity Specification: Most suppliers offer purities of 95% or greater. For sensitive applications, such as late-stage pharmaceutical synthesis, sourcing the highest available purity (e.g., ≥98%) is critical to minimize side reactions and simplify purification.

-

Analytical Documentation: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch, confirming identity (via NMR, MS) and purity (via HPLC or GC).

-

Availability and Scale: Ensure the supplier can meet both initial research needs (gram-scale) and potential scale-up requirements (kilogram-scale).

Table 1: Overview of Commercial Suppliers for this compound

| Supplier | CAS Number | Molecular Formula | Purity | Representative Product Link |

| Sigma-Aldrich (Merck) | 102928-38-1 | C₁₀H₉IO₄ | Varies by product grade | |

| Thermo Fisher Scientific (Alfa Aesar) | 102928-38-1 | C₁₀H₉IO₄ | Typically ≥95% | |

| Amerigo Scientific | 102928-38-1 | C₁₀H₉IO₄ | 95% | [3] |

| Chemsrc | 102928-38-1 | C₁₀H₉IO₄ | Varies by listing | [4] |

In-House Quality Control: A Self-Validating Protocol

While supplier CoAs are essential, performing in-house verification is a cornerstone of good laboratory practice (GLP) and ensures the integrity of your experimental results. This protocol provides a self-validating system to confirm the identity and purity of incoming this compound.

Experimental Protocol: QC Verification

Objective: To independently verify the identity and purity of a commercially sourced batch of this compound.

1. Safety & Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[6][7]

-

Avoid formation of dust and inhalation.[5][6] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5][7]

2. Materials & Reagents:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

-

¹H Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a C18 column

-

Melting Point Apparatus

4. Step-by-Step Methodology:

-

Step 1: Physical Characterization

-

Visually inspect the sample. It should be a white to off-white solid.[7]

-

Determine the melting point. A sharp range (e.g., 1-2 °C) close to the literature value (~84 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.

-

-

Step 2: Identity Confirmation via ¹H NMR

-

Prepare a sample by dissolving ~5 mg of the compound in 0.6 mL of CDCl₃.

-

Acquire the ¹H NMR spectrum.

-

Causality: The magnetic environment of each proton is unique, resulting in a characteristic spectrum. The chemical shift, integration, and multiplicity of the peaks must match the known structure to confirm identity.

-

Expected Spectrum:

-

~7.9-8.1 ppm (doublet, 1H)

-

~7.8-7.9 ppm (doublet, 1H)

-

~7.2-7.4 ppm (triplet, 1H)

-

~3.9 ppm (singlet, 6H, two OCH₃ groups)

-

-

Verify that the integration ratio between the aromatic protons (total 3H) and the methyl protons (6H) is 1:2.

-

-

Step 3: Purity Assessment via HPLC

-

Prepare a stock solution of the compound in methanol at 1 mg/mL.

-

Dilute to a working concentration of ~0.1 mg/mL.

-

Set up an HPLC method (e.g., Mobile Phase A: Water, Mobile Phase B: Methanol; Gradient: 50% to 100% B over 15 minutes; Column: C18, 4.6 x 150 mm, 5 µm; Detection: 254 nm).

-

Inject the sample.

-

Causality: HPLC separates compounds based on their differential partitioning between the stationary and mobile phases. The area of the resulting peaks is proportional to their concentration.

-

Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The result should align with the supplier's specification (e.g., ≥98%).

-

Visualization: QC Workflow Diagram

Caption: A logical workflow for the in-house quality control of this compound.

Core Application: Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. This compound is an excellent substrate for this reaction.

Visualization: Suzuki Coupling Conceptual Diagram

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Phthalate

Objective: To synthesize a substituted biaryl compound using this compound and an arylboronic acid.

1. Reagent & Solvent Preparation:

-

Causality: Oxygen can poison the palladium catalyst, halting the catalytic cycle. Therefore, all solvents must be de-gassed, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

-

De-gas the reaction solvent (e.g., a mixture of Toluene and Water) by bubbling with Argon for 30 minutes or by using freeze-pump-thaw cycles.

2. Reaction Assembly:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add the desired arylboronic acid (1.1-1.5 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

3. Reaction Execution:

-

Add the de-gassed solvent via cannula or syringe.

-

Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed.

4. Work-up & Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure biaryl product. The purified product's structure should be confirmed by NMR and Mass Spectrometry.

This detailed guide provides a robust framework for sourcing, validating, and utilizing this compound in a research and development setting. Adherence to these principles of careful material selection, in-house quality verification, and mechanistically sound protocol execution is fundamental to achieving reliable and scalable synthetic outcomes.

References

-

LookChem. This compound Safety Data Sheets (SDS). [Link]

-

Amerigo Scientific. This compound. [Link]

-

Chemsrc. This compound | CAS#:102928-38-1. [Link]

-

Nature Reviews Drug Discovery. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | CAS#:102928-38-1 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Dimethyl 3-iodophthalate

Introduction

In the landscape of pharmaceutical and materials science research, the precise synthesis of complex organic molecules is paramount. Dimethyl 3-iodophthalate serves as a valuable building block and intermediate in various synthetic pathways. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—is a foundational skill for any researcher. It provides a crucial benchmark for evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in process scale-up.

This technical guide provides a comprehensive, first-principles approach to calculating the theoretical yield for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying stoichiometric principles, explains the causality behind the chosen synthetic route, and offers field-proven insights to bridge the gap between theory and practice. The protocols and calculations detailed herein are designed to be a self-validating system, ensuring that researchers can apply these methods with confidence in their own laboratory settings.

Section 1: Synthetic Strategy & Core Mechanisms

The synthesis of this compound is efficiently achieved through a robust, two-step sequence starting from 3-aminophthalic acid. This strategy is predicated on two cornerstone reactions of organic chemistry: the Sandmeyer reaction for the introduction of the iodo group and the Fischer-Speier esterification for the formation of the dimethyl ester.

-

Step 1: Diazotization and Iodination. The aromatic primary amine of 3-aminophthalic acid is converted into a diazonium salt. This intermediate is subsequently displaced by an iodide ion to yield 3-iodophthalic acid. This transformation is a variant of the Sandmeyer reaction, a powerful method for introducing a wide range of substituents onto an aromatic ring that are otherwise difficult to install directly.[1][2] The use of a diazonium salt intermediate is critical, as it creates an excellent leaving group (dinitrogen gas), facilitating nucleophilic substitution.[3]

-

Step 2: Fischer-Speier Esterification. The two carboxylic acid functional groups of 3-iodophthalic acid are converted to methyl esters by reacting with an excess of methanol in the presence of an acid catalyst.[4] This equilibrium-driven process is a reliable and cost-effective method for producing esters, particularly when the alcohol reactant can be used as the solvent to drive the reaction toward the product side.[5]

The overall workflow is visualized below.

Caption: Synthetic workflow for this compound.

Section 2: The Stoichiometric Foundation of Theoretical Yield

The theoretical yield is the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction. It is a calculated value based on the stoichiometry of the balanced chemical equations. The reactant that is consumed first in a reaction is known as the limiting reactant , and it is this reagent that dictates the maximum amount of product that can be formed.[6][7]

Balanced Chemical Equations

Step 1: Synthesis of 3-Iodophthalic Acid C₈H₇NO₄ (3-Aminophthalic Acid) + NaNO₂ + 2HCl → [C₈H₅N₂O₄]Cl (Diazonium Salt) + NaCl + 2H₂O [C₈H₅N₂O₄]Cl + KI → C₈H₅IO₄ (3-Iodophthalic Acid) + N₂ + KCl

Overall Step 1 Reaction: C₈H₇NO₄ + NaNO₂ + KI + 2HCl → C₈H₅IO₄ + N₂ + NaCl + KCl + 2H₂O

Step 2: Synthesis of this compound C₈H₅IO₄ (3-Iodophthalic Acid) + 2CH₃OH ⇌ C₁₀H₉IO₄ (this compound) + 2H₂O (Note: This reaction is an equilibrium, catalyzed by a strong acid like H₂SO₄)

Section 3: Step-by-Step Theoretical Yield Calculation

To illustrate the calculation, we will use a hypothetical but realistic set of starting material quantities.

Part A: Theoretical Yield of 3-Iodophthalic Acid (Step 1)